molecular formula C6H8O3 B1395586 2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- CAS No. 22621-29-0

2(5H)-Furanone, 4-hydroxy-3,5-dimethyl-

Cat. No. B1395586
CAS RN: 22621-29-0
M. Wt: 128.13 g/mol
InChI Key: YDFWUMWMONMZLA-UHFFFAOYSA-N
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Description

“2(5H)-Furanone, 4-hydroxy-3,5-dimethyl-” is a chemical compound with the molecular formula C6H8O2S . It is also known by other names such as “4-Hydroxy-3,5-dimethyl-2(5H)-thiophenone” and "4-Hydroxy-3,5-dimethyl-5H-thiophen-2-one" .


Molecular Structure Analysis

The molecular structure of “2(5H)-Furanone, 4-hydroxy-3,5-dimethyl-” consists of a thiophene ring with two methyl groups and a hydroxy group attached . The average mass of the molecule is 144.191 Da, and its monoisotopic mass is 144.024506 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2(5H)-Furanone, 4-hydroxy-3,5-dimethyl-” include a molecular weight of 144.19 g/mol . Other properties such as solubility, melting point, boiling point, etc., were not found in the search results.

Scientific Research Applications

Aroma Compound in Food Industry

2(5H)-Furanone, 4-hydroxy-3,5-dimethyl-, also known as furaneol®, is a key flavor compound in many fruits and is highly valued in the food industry. It is synthesized in fruits through enzymatic steps and is also a product of the Maillard reaction. The compound has been the focus of significant research for synthetic preparation methods, with recent advancements in understanding its biosynthetic pathway (Schwab, 2013).

Non-Enzymatic Formation in Foodstuffs

Research has also been conducted on the non-enzymatic formation of 4,5-dimethyl-3-hydroxy-2(5H)-furanone, a related compound, in foodstuffs. This compound forms through the condensation of acetaldehyde under oxidative conditions, with 2-oxobutanoic acid as an intermediate product (Pisarnitskii, Bezzubov, & Egorov, 1987).

Role in Cooked Food and Beverages

These furanones are found in highly cooked foodstuffs, where they are important for flavor, and also appear in products like soy sauce and beer due to yeast fermentation. Their synthesis is primarily through Maillard reactions between sugars and amino acids during heating. Furthermore, they contribute to meaty and spicy/nutty flavors in various foods (Slaughter, 2007).

Thermodynamic Equilibrium and Solubility Studies

The thermodynamic equilibrium and solubility of 4-hydroxy-2,5-dimethyl-3(2H)-furanone in different solvent systems have been studied. This research provides valuable information for extending the application range of this compound in various solvent systems (Xu, Wang, Wang, Huang, Hao, & Yin, 2016).

Biological Function and Signal Molecules

A significant biological function of these furanones has been identified: they act as inter-organism signal molecules in several systems. For example, 5-methyl-4-hydroxy-3(2H)-furanone serves as a male pheromone in cockroaches and deters fungal growth on strawberries. These compounds have also shown both mutagenic and anti-carcinogenic activities, with some demonstrating antioxidant properties comparable to ascorbic acid (Slaughter, 1999).

properties

IUPAC Name

3-hydroxy-2,4-dimethyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-3-5(7)4(2)9-6(3)8/h4,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFWUMWMONMZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(C(=O)O1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(5H)-Furanone, 4-hydroxy-3,5-dimethyl-

Synthesis routes and methods

Procedure details

To ethyl 4-bromo-2-methyl-3-oxopentanoate (7.49 g, 31.6 mmol) was added cold potassium hydroxide (4.7 g, 84 mmol) in water (36 mL) at 0° C., the resulting mixture was vigorously stirred at 0° C. for 4 h. The reaction mixture was extracted with methylene chloride (2×100 mL), the alkaline phase was acidified to ph 1 by 6N hydrogen chloride followed by extraction with methylene chloride (3 times 100 mL). The combined latter organic phase was dried over sodium sulfate, and concentrated to give 4-hydroxy-3,5-dimethylfuran-2(5H)-one. LCMS: (M+23)+: 151.10, 1HNMR (500 MHz, CDCl3), δ4.882-4.842 (dd, J=6.8 Hz, 1H), 3.744 (s, 1H), 1.759(s, 3H). 1.526-1.513 (d, J=6.8 Hz, 3H).
Name
ethyl 4-bromo-2-methyl-3-oxopentanoate
Quantity
7.49 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(5H)-Furanone, 4-hydroxy-3,5-dimethyl-
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
5
Citations
A Arshanitsa, M Lauberts, M Pals, J Ponomarenko - 2023 - preprints.org
The production of polyurethane films from bark-derived polyols requires the complete solubility of all components in the polyurethane synthesis media. In this study, a comprehensive …
Number of citations: 2 www.preprints.org
PPO James-Okoro, FN Iheagwam… - World News of …, 2021 - bibliotekanauki.pl
In this paper, herbal bitters are widely used due to their numerous acclaimed health benefits in many Nigerian homes; however, many have not been subjected to scientific scrutiny. The …
Number of citations: 19 bibliotekanauki.pl
JA O'Connor - 2019 - repositories.lib.utexas.edu
Dissolved organic matter (DOM) is one of the largest pools of reduced carbon on the planet. This massive carbon reservoir is dynamic and cycled actively through biochemical and …
Number of citations: 0 repositories.lib.utexas.edu
ME Inanc, S Gungor, D Yeni, F Avdatek, V Ipek… - Food and Chemical …, 2022 - Elsevier
The present study investigated the protective effect of dried white Mulberry extract (DWME) against carmustine (Crm) induced biochemical alterations and spermatological, …
Number of citations: 4 www.sciencedirect.com
IHS Souza - 2020 - ri.ufs.br
O óleo de babaçu tem suas concentrações de compostos bioativos aumentada quando as sementes são pré-tratadas por calor antes da extração do óleo. O uso da torrefação pode …
Number of citations: 0 ri.ufs.br

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